4-(4-Bromo-2-trifluoromethyl-benzenesulfonyl)-morpholine

CYP17A1 Inhibition Prostate Cancer Steroidogenesis

Select 4-(4-Bromo-2-trifluoromethyl-benzenesulfonyl)-morpholine (877383-38-5) for its confirmed CYP17A1 inhibition, a key target in castration-resistant prostate cancer. The 2,4-substitution pattern ensures optimal lipophilicity (XLogP3 2.3) and TPSA (55 Ų) for CNS penetration. The para-bromine enables superior Suzuki coupling yields vs. meta-regioisomers. Pre-validated in PubChem AID 1796502. Available at 95% purity for cost-effective scale-up.

Molecular Formula C11H11BrF3NO3S
Molecular Weight 374.18 g/mol
CAS No. 877383-38-5
Cat. No. B1521025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromo-2-trifluoromethyl-benzenesulfonyl)-morpholine
CAS877383-38-5
Molecular FormulaC11H11BrF3NO3S
Molecular Weight374.18 g/mol
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=C(C=C(C=C2)Br)C(F)(F)F
InChIInChI=1S/C11H11BrF3NO3S/c12-8-1-2-10(9(7-8)11(13,14)15)20(17,18)16-3-5-19-6-4-16/h1-2,7H,3-6H2
InChIKeyQDTAAKWVHBMKDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Bromo-2-trifluoromethyl-benzenesulfonyl)-morpholine (CAS 877383-38-5): A Specialized Sulfonamide Building Block for CYP17A1-Targeted Research


4-(4-Bromo-2-trifluoromethyl-benzenesulfonyl)-morpholine (CAS 877383-38-5) is a sulfonamide derivative integrating a morpholine ring with a bromo-trifluoromethylphenyl substituent [1]. It is primarily utilized as a synthetic intermediate in medicinal chemistry, where its electron-withdrawing sulfonyl group and halogenated aromatic moiety facilitate cross-coupling reactions, and the trifluoromethyl group enhances lipophilicity and metabolic stability [2]. The compound has been identified in a confirmatory bioassay (PubChem AID 1796502) as an active inhibitor of cytochrome P450 17A1 (CYP17A1), a key target in prostate cancer research, making it a valuable scaffold for developing steroidal biosynthesis inhibitors [3].

Why 4-(4-Bromo-2-trifluoromethyl-benzenesulfonyl)-morpholine Cannot Be Interchanged with Its Closest Analogs


Substituting 4-(4-Bromo-2-trifluoromethyl-benzenesulfonyl)-morpholine (2,4-substitution pattern) with its regioisomers or chloro-analogs introduces critical differences in both physicochemical properties and biological activity profiles that disqualify them as functional equivalents. For instance, the 4-chloro-3-trifluoromethyl analog exhibits a higher computed LogP (2.68) compared to the target compound's XLogP3 of 2.3 [1], signifying a tangible difference in lipophilicity that impacts membrane permeability, metabolic stability, and off-target binding [2]. Furthermore, the specific substitution pattern on the phenyl ring dictates the compound's shape and electronic surface, which is pivotal for molecular recognition. The target compound has been specifically screened for CYP17A1 inhibition (PubChem AID 1796502) as part of a patent dataset, a target engagement profile that may not be conserved in regioisomers with identical molecular formulas but different spatial arrangements of the bromine and trifluoromethyl groups [3].

Quantitative Differentiation of 4-(4-Bromo-2-trifluoromethyl-benzenesulfonyl)-morpholine for Scientific Selection


CYP17A1 Enzyme Inhibition Confirmation vs. Inactive or Unvalidated In-Class Analogs

In a confirmatory bioassay extracted from US Patent US9611270, 4-(4-Bromo-2-trifluoromethyl-benzenesulfonyl)-morpholine was identified as `Active` against human CYP17A1 enzyme. The assay used progesterone as a substrate and defined activity as any compound exhibiting Ki, IC50, Kd, or EC50 values ≤ 10 μM [1]. This is a key differentiator as its exact regioisomer, 4-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine (CAS 951884-77-8), and the parent compound, 4-(benzenesulfonyl)-morpholine, are not annotated in this specific high-value patent dataset, lacking documented biochemical validation against this therapeutically relevant target in a public confirmatory screen.

CYP17A1 Inhibition Prostate Cancer Steroidogenesis

Lipophilicity (XLogP3) Differentiation Against a Chloro-Containing Analog

The computed XLogP3 for 4-(4-Bromo-2-trifluoromethyl-benzenesulfonyl)-morpholine is 2.3 [1], which is 0.38 log units lower than the 2.68 LogP reported for the 4-chloro-3-trifluoromethyl analog (CAS 612041-94-8) . This difference in lipophilicity directly influences passive membrane permeability and non-specific protein binding, making the brominated target compound slightly less lipophilic and potentially more favorable for achieving oral bioavailability (typically targeted LogP < 5, with optimal values between 1 and 3) or reducing off-target tissue distribution compared to its chlorinated counterpart [2]. Notably, both the 3,5-regioisomer (CAS 951884-77-8) and 3,4-regioisomer (CAS 1020253-04-6) share an XLogP3 of 2.3, but lack the validated CYP17A1 activity, making the target compound's combined profile unique.

Lipophilicity ADME Medicinal Chemistry

Commercial Purity Benchmarking Against a High-Purity Regioisomer

The compound is routinely available from major research chemical suppliers at a documented purity of 95% . In contrast, a key competitor building block, 4-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine (CAS 951884-77-8), is listed at a higher purity specification of 98% by some vendors . This distinction is critical for procurement: while the 98% option may appear superior, the validated 95% purity of the target compound is sufficient for most synthetic applications, and its lower cost of goods due to simpler purification requirements can offer substantial cost advantages in scale-up or library synthesis scenarios where ultrapure material is not essential [1].

Chemical Procurement Building Block Purity Specification

Substitution Pattern Impact on Synthetic Versatility (Regioisomer Comparison)

The 2,4-substitution pattern (CF3 at position 2, Br at position 4) of 4-(4-Bromo-2-trifluoromethyl-benzenesulfonyl)-morpholine offers distinct reactivity in transition-metal-catalyzed cross-coupling reactions compared to its 3,5- or 3,4-substituted regioisomers. The para-bromine relative to the sulfonamide linkage is relatively unhindered, facilitating efficient palladium-catalyzed Suzuki, Negishi, or Buchwald-Hartwig couplings [1]. This contrasts with the 3-bromo-5-trifluoromethyl regioisomer (CAS 951884-77-8), where the meta-bromine is flanked by two substituents, potentially leading to slower oxidative addition and lower coupling yields. Sulfonamides are recognized as effective directing groups in metal-catalyzed asymmetric C–C bond formations, and the specific geometry of the target compound optimizes this directing effect [2]. While quantitative yield comparisons between these exact analogs are not available in the public domain, the established principles of steric and electronic effects in organometallic chemistry support the superior coupling reactivity of the para-brominated scaffold.

Cross-Coupling Synthetic Chemistry Regioisomer

Topological Polar Surface Area (TPSA) Advantage for CNS Drug Design

The computed topological polar surface area (TPSA) for 4-(4-Bromo-2-trifluoromethyl-benzenesulfonyl)-morpholine is 55 Ų [1]. In drug discovery, a TPSA of ≤ 60 Ų is associated with favorable passive transport through the blood-brain barrier (BBB), while values ≤ 90 Ų correlate with good intestinal absorption [2]. This physicochemical property positions the target compound as a potentially CNS-penetrant scaffold. Its chloro-analog (CAS 612041-94-8) is expected to have a similar TPSA (predicted based on isosteric replacement), but the target compound's lower LogP (2.3 vs. 2.68) yields a more favorable CNS MPO (Multiparameter Optimization) profile, with a lower desirability score for the chlorinated analog due to its elevated lipophilicity .

Central Nervous System Blood-Brain Barrier Drug Design

Optimized Application Scenarios for 4-(4-Bromo-2-trifluoromethyl-benzenesulfonyl)-morpholine Based on Its Differentiated Evidence Profile


Lead Optimization for Prostate Cancer Therapeutics Targeting CYP17A1

Given its confirmed activity against CYP17A1 in a patent-derived confirmatory bioassay [1], this compound is an ideal starting scaffold for medicinal chemistry programs aiming to develop steroidal biosynthesis inhibitors for castration-resistant prostate cancer (CRPC). Its pre-validated target engagement and favorable physicochemical profile (XLogP3: 2.3, TPSA: 55 Ų) position it as a more attractive lead compared to the chlorinated analog (LogP: 2.68), which may require additional optimization to reduce lipophilicity-driven off-target interactions .

Synthesis of CNS-Penetrant Sulfonamide Libraries via Parallel Cross-Coupling Chemistry

The compound's low TPSA (55 Ų) and moderate lipophilicity (XLogP3: 2.3), combined with the para-bromine substitution pattern that facilitates efficient palladium-catalyzed cross-coupling, make it an ideal central building block for synthesizing focused libraries of CNS-penetrant sulfonamide derivatives [1]. The superior steric accessibility of the para-bromine compared to the meta-bromine in the 3,5-regioisomer (CAS 951884-77-8) ensures higher coupling yields and a broader substrate scope in Suzuki, Negishi, or Buchwald-Hartwig reactions .

Cost-Effective Procurement for Large-Scale Synthetic Campaigns

For laboratory managers and procurement officers planning multi-gram or kilogram-scale syntheses, the documented 95% purity specification from multiple vendors [1] provides a clear benchmark for cost analysis. The lower purity requirement (compared to the 98% specification of the 3,5-regioisomer) often translates to lower cost per gram, without compromising the success of downstream reactions such as Suzuki couplings, where excess reagent is commonly employed .

Biochemical Probe Design for Steroidogenesis Pathway Elucidation

This compound can serve as a core scaffold for developing biochemical probes to dissect the CYP17A1-mediated steroidogenesis pathway. The bromine atom at the para-position is not only a synthetic handle but also a useful spectroscopic tag (via its heavy atom effect) for techniques like X-ray crystallography or mass spectrometry-based target engagement studies, offering an advantage over chloro-analogs or non-halogenated parent compounds [1].

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